alpha-Lactose

Beschreibung

A dextrodisaccharide from malt and starch. It is used as a sweetening agent and fermentable intermediate in brewing (Grant & Hackh's Chemical Dictionary, 5th ed).

Cellobiose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Cellobiose is a natural product found in Pseudostellaria heterophylla and Saccharomyces cerevisiae with data available.

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBGYTABKSRVRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | maltose | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Maltose | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cellulose is an odorless, white powdery fibers. Density: 1.5 g/cm3. The biopolymer composing the cell wall of vegetable tissues. Prepared by treating cotton with an organic solvent to de-wax it and removing pectic acids by extration with a solution of sodium hydroxide. The principal fiber composing the cell wall of vegetable tissues (wood, cotton, flax, grass, etc.). Technical uses depend on the strength and flexibility of its fibers. Insoluble in water. Soluble with chemical degradation in sulfuric acid, and in concentrated solutions of zinc chloride. Soluble in aqueous solutions of cupric ammonium hydroxide (Cu(NH3)4(OH)2)., Odorless, white substance. [Note: The principal fiber cell wall material of vegetable tissues (wood, cotton, flax, grass, etc.).]; [NIOSH], Solid; [Merck Index] White solid; [Acros Organics MSDS], White odorless crystals; [Mallinckrodt Baker MSDS], White odorless solid; [Merck Index] White odorless powder; [Acros Organics MSDS], Odorless, white substance., Odorless, white substance. [Note: The principal fiber cell wall material of vegetable tissues (wood, cotton, flax, grass, etc.).] | |

| Record name | CELLULOSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cellulose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/347 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cellobiose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12796 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Maltose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Starch, soluble | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18020 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CELLULOSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/733 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cellulose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), decomposes, Decomposes | |

| Record name | CELLULOSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CELLULOSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/733 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cellulose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Insoluble | |

| Record name | CELLULOSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cellulose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.27 to 1.61 (NIOSH, 2023), 1.27-1.61 | |

| Record name | CELLULOSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CELLULOSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/733 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cellulose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |

| Record name | CELLULOSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CELLULOSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/733 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cellulose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

CAS No. |

9004-34-6, 13360-52-6, 14641-93-1, 528-50-7, 5965-66-2, 69-79-4, 9005-84-9 | |

| Record name | CELLULOSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | cellobiose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .alpha.-D-Glucopyranose, 4-O-.beta.-D-galactopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Glucose, 4-O-.beta.-D-glucopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .beta.-D-Glucopyranose, 4-O-.beta.-D-galactopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Glucose, 4-O-.alpha.-D-glucopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cellulose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amylodextrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Maltose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-cellobiose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amylodextrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cellulose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CELLULOSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/733 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

500 to 518 °F (Decomposes) (NIOSH, 2023), 500-518 °F (decomposes), 500-518 °F (Decomposes) | |

| Record name | CELLULOSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CELLULOSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/733 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cellulose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Conformation of α-Lactose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactose (B1674315), a disaccharide found predominantly in milk, is a cornerstone of the pharmaceutical industry, widely utilized as an excipient in various drug formulations. Its physical and chemical properties, which are intrinsically linked to its structure and conformation, play a critical role in drug product performance. This technical guide provides a comprehensive overview of the chemical structure and conformational dynamics of α-lactose, supported by quantitative data and detailed experimental methodologies.

Chemical Structure of α-Lactose

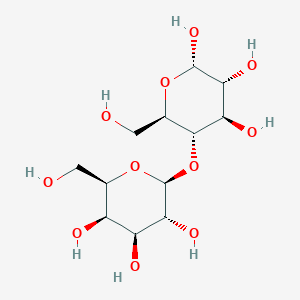

α-Lactose is a disaccharide with the molecular formula C₁₂H₂₂O₁₁. It is composed of two monosaccharide units: D-galactose and D-glucose. The linkage between these two units is a β-1→4 glycosidic bond, meaning the C1 of the galactose unit is linked to the C4 of the glucose unit, and the stereochemistry at the anomeric carbon of the galactose is beta.

The designation "α" in α-lactose specifically refers to the stereochemistry at the anomeric carbon (C1) of the glucopyranose (glucose) ring. In α-lactose, the hydroxyl group on the anomeric carbon of the glucose unit is in the axial position, below the plane of the ring.

The systematic IUPAC name for α-lactose is β-D-galactopyranosyl-(1→4)-α-D-glucopyranose .

Caption: 2D structure of α-lactose (β-D-galactopyranosyl-(1→4)-α-D-glucopyranose).

Conformation of α-Lactose

In the solid state and in solution, the pyranose rings of both the galactose and glucose moieties of α-lactose predominantly adopt a stable chair conformation. The specific spatial arrangement of the substituent groups (hydroxyl and hydroxymethyl groups) is crucial for its intermolecular interactions and, consequently, its physical properties.

Mutarotation in Solution

When α-lactose is dissolved in an aqueous solution, it undergoes a process called mutarotation. This is an equilibrium process where the α-anomer interconverts with the β-anomer through a transient open-chain aldehyde form. In the β-anomer, the hydroxyl group on the anomeric carbon of the glucose unit is in the equatorial position.

The equilibrium in an aqueous solution at 20°C results in a mixture of approximately 37.3% α-lactose and 62.7% β-lactose.[1] This dynamic equilibrium is important as the two anomers have different physical properties, such as solubility and specific rotation.

Caption: Mutarotation of lactose in an aqueous solution.

Quantitative Data

The precise structural parameters of α-lactose have been determined primarily through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Crystallographic Data

α-Lactose typically crystallizes from water as α-lactose monohydrate. The crystal structure has been determined with high precision.

| Crystal System Data for α-Lactose Monohydrate | |

| Crystal System | Monoclinic |

| Space Group | P 1 21 1 |

| Unit Cell Dimensions | |

| a | 4.7830 Å[2] |

| b | 21.540 Å[2] |

| c | 7.7599 Å[2] |

| α | 90.00°[2] |

| β | 105.911°[2] |

| γ | 90.00°[2] |

| Z (molecules per unit cell) | 2[2] |

NMR Spectroscopy Data

¹H NMR spectroscopy is a powerful tool for studying the conformation of lactose in solution and for distinguishing between the α and β anomers. The chemical shift of the anomeric proton (H1) of the glucose unit is particularly diagnostic.

| ¹H NMR Chemical Shifts (ppm) for Anomeric Protons in D₂O | |

| Proton | Chemical Shift (δ) |

| α-anomer H1 (glucose) | ~5.22 ppm |

| β-anomer H1 (glucose) | ~4.65 ppm |

| H1 (galactose) | ~4.44 ppm |

Note: Chemical shifts can vary slightly depending on the solvent, temperature, and pH.

Experimental Protocols

The determination of the structure and conformation of α-lactose relies on sophisticated analytical techniques. Below are detailed methodologies for the key experiments.

X-ray Crystallography of α-Lactose Monohydrate

This protocol outlines the single-crystal X-ray diffraction method for determining the solid-state structure of α-lactose monohydrate.

Objective: To determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in a single crystal of α-lactose monohydrate.

Methodology:

-

Crystal Growth:

-

Prepare a supersaturated aqueous solution of α-lactose.

-

Slowly evaporate the solvent at a constant temperature (e.g., room temperature) to allow for the growth of well-defined single crystals.[2][3]

-

Alternatively, employ controlled cooling of a saturated solution.[4]

-

Select a suitable single crystal of appropriate size and quality under a microscope.

-

-

Data Collection:

-

Mount the selected crystal on a goniometer head.

-

Place the mounted crystal in a single-crystal X-ray diffractometer.

-

Cool the crystal to a low temperature (e.g., 150 K) using a cryostream to minimize thermal vibrations and improve data quality.[2]

-

Irradiate the crystal with a monochromatic X-ray beam (e.g., Cu-Kα radiation).[5]

-

Rotate the crystal and collect the diffraction pattern (intensities and positions of diffracted X-ray spots) using a detector.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

-

Build an initial molecular model based on the electron density map.

-

Refine the atomic coordinates, and thermal parameters against the experimental data using least-squares methods.[6] For powder diffraction data, Rietveld refinement is employed.[2]

-

Locate and refine the positions of hydrogen atoms.

-

Logical Workflow for X-ray Crystallography:

Caption: Workflow for determining the crystal structure of α-lactose.

NMR Spectroscopy of α-Lactose

This protocol describes the use of ¹H and ¹³C NMR spectroscopy to characterize the structure and anomeric composition of lactose in solution.

Objective: To identify the α and β anomers of lactose in solution, determine their relative concentrations, and assign the resonances of the constituent monosaccharide units.

Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of α-lactose in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), to a known concentration (e.g., 10 mg/mL).[7] The use of D₂O eliminates the large water proton signal from the spectrum.

-

Allow the solution to stand for a sufficient time (e.g., >4 hours) to reach mutarotational equilibrium.[8]

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

-

Acquire a 1D ¹³C NMR spectrum.

-

To aid in structural assignment, acquire two-dimensional (2D) NMR spectra such as:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin couplings within each sugar residue.[9]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.[9][10]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the glycosidic linkage.[11]

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of a single sugar residue).[9]

-

-

-

Data Analysis:

-

Process the NMR data (Fourier transformation, phasing, and baseline correction).

-

Integrate the signals of the anomeric protons of the α- and β-forms in the ¹H spectrum to determine their relative ratio.[12]

-

Assign the proton and carbon signals for each sugar residue by analyzing the 1D and 2D spectra. The distinct chemical shifts and coupling patterns in the COSY, HSQC, and HMBC spectra allow for a step-by-step assignment of the entire molecule.[9][10][11]

-

Signaling Pathway for NMR-based Anomer Identification:

Caption: Logic for determining the α/β anomer ratio of lactose using ¹H NMR.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative X-ray diffraction determination of alpha-lactose monohydrate and beta-lactose in chocolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. iris.unina.it [iris.unina.it]

- 10. NMR assignment of oligosaccharides based on HSQC-CLIP-COSY correlation experiments | NMR Facility [debnmr.unideb.hu]

- 11. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 12. The measurement of the β/α anomer composition within amorphous lactose prepared by spray and freeze drying using a simple (1)H-NMR method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physicochemical Properties of Alpha-Lactose Monohydrate: A Technical Guide for Pharmaceutical Development

Introduction: Alpha-lactose monohydrate (α-lactose monohydrate) stands as one of the most widely utilized excipients in the pharmaceutical industry. Its versatility as a filler, binder, and carrier in oral solid dosage forms, such as tablets and capsules, and in dry powder inhalers, is attributed to its well-characterized physical and chemical properties, cost-effectiveness, and high stability.[1][2] This technical guide provides an in-depth exploration of the core physicochemical properties of α-lactose monohydrate, offering researchers, scientists, and drug development professionals a comprehensive resource. The guide details key experimental protocols for characterization and presents quantitative data in structured tables for ease of reference and comparison.

Molecular and Crystal Structure

This compound monohydrate is a disaccharide composed of β-D-galactose and α-D-glucose moieties linked by a β-1,4 glycosidic bond. In its stable crystalline form, it incorporates one molecule of water into its crystal lattice, forming a monohydrate.[3] This water of crystallization is integral to the structure and is not removed by standard drying processes, only being released at temperatures around 140-145°C.[3][4]

The crystal structure is monoclinic, belonging to the P2₁ space group. The presence of numerous hydrogen bonds, sixteen of which link one lactose (B1674315) molecule to its neighbors, accounts for the considerable hardness of the lactose crystal.[5] Commercially available α-lactose monohydrate crystals typically exhibit a characteristic "tomahawk" shape.[4] However, processing methods like milling or spray-drying can significantly alter particle morphology, leading to irregularly shaped fragments or spherical agglomerates, respectively.[3][6] These morphological differences, along with particle size, profoundly impact the bulk properties of the powder.

Table 1: General and Crystal Properties of α-Lactose Monohydrate

| Property | Value | References |

| Chemical Name | 4-O-β-D-Galactopyranosyl-α-D-glucopyranose monohydrate | [7] |

| CAS Number | 5989-81-1 | [7] |

| Molecular Formula | C₁₂H₂₂O₁₁·H₂O | [7] |

| Molecular Weight | 360.31 g/mol | [7] |

| Appearance | White to off-white crystalline powder | |

| Crystal System | Monoclinic | [5] |

| Space Group | P2₁ | [5] |

| Density | 1.525 - 1.54 g/cm³ |

Physical and Mechanical Properties

The bulk-level physical and mechanical properties of α-lactose monohydrate are critical to its function in pharmaceutical manufacturing, directly influencing processes like powder blending, flow, and tablet compression. These properties are not intrinsic to the molecule itself but are heavily dependent on particle characteristics such as size, shape, and surface texture, which vary between different grades (e.g., milled, sieved, spray-dried).

Flowability

Good powder flow is essential for ensuring uniformity of dosage units during high-speed tableting and capsule filling.[8] The flowability of α-lactose monohydrate can be assessed using indirect measures such as the Carr's Index and Hausner Ratio, which are calculated from bulk and tapped density measurements.[9] Generally, finer, milled grades exhibit poorer flow due to increased cohesiveness, while coarser, sieved grades and spherical, spray-dried grades show improved flowability.[3][5]

Table 2: Representative Flow Properties of Different α-Lactose Monohydrate Grades

| Grade Type | Bulk Density (g/mL) | Tapped Density (g/mL) | Carr's Index (%) | Hausner Ratio | Flow Character | References |

| Sieved (Coarse) | ~0.5 - 0.6 | ~0.7 - 0.8 | 15 - 25 | 1.18 - 1.33 | Fair to Passable | [4][5][10] |

| Milled (Fine) | ~0.3 - 0.5 | ~0.5 - 0.7 | 25 - 40 | 1.33 - 1.67 | Poor to Very Poor | [4][5][10][11] |

| Spray-Dried | ~0.5 - 0.6 | ~0.6 - 0.7 | 12 - 18 | 1.14 - 1.22 | Good to Excellent | [3] |

Compaction and Tabletability

This compound monohydrate is known to undergo brittle fracture during compaction, a mechanism that creates new, clean surfaces, facilitating strong interparticle bonding and the formation of robust tablets.[12] The tabletability, which describes the relationship between applied compaction pressure and the resulting tablet tensile strength, is strongly influenced by particle size. Finer particles generally lead to stronger tablets at a given compaction pressure due to a greater number of particle-particle contact points.[13]

Table 3: Tabletability of α-Lactose Monohydrate Powders with Varying Particle Size

| Median Particle Diameter (d₅₀, µm) | Tablet Tensile Strength (MPa) at 100 MPa Compaction Pressure | Tablet Tensile Strength (MPa) at 300 MPa Compaction Pressure |

| 203 | ~0.8 | ~2.5 |

| 147 | ~1.0 | ~3.0 |

| 87 | ~1.5 | ~4.0 |

| 34 | ~2.0 | ~5.0 |

| 9.4 | ~2.5 | ~5.5 |

| 6.0 | ~2.8 | ~6.0 |

| 3.5 | ~3.0 | ~6.5 |

| Data extracted and interpolated from Persson et al., 2022.[13] |

Thermal Properties and Solubility

Thermal Behavior

Thermal analysis, particularly Differential Scanning Calorimetry (DSC), is crucial for characterizing α-lactose monohydrate. A typical DSC thermogram shows a distinct endothermic event between 140°C and 150°C, corresponding to the loss of the water of crystallization (dehydration).[14] This is followed by the melting of the resulting anhydrous α-lactose at approximately 216-220°C.[14] The enthalpy of dehydration is a key parameter that can be used to quantify the amount of the monohydrate form in a mixture.[3]

Table 4: Thermal Properties of α-Lactose Monohydrate

| Property | Value | References |

| Dehydration Onset Temperature | ~142 °C | [3] |

| Dehydration Peak Temperature | ~145 - 148 °C | [11][14] |

| Enthalpy of Dehydration | ~150 - 157 J/g | [3][14] |

| Melting Point (of anhydrate) | ~216 - 220 °C | [14] |

Solubility

The dissolution of α-lactose monohydrate is a complex process. While it is freely soluble in water, its solubility is considerably lower than that of other common sugars like sucrose.[3][14] When dissolved, α-lactose undergoes mutarotation, establishing an equilibrium with its β-anomer in solution. At room temperature, the equilibrium mixture consists of approximately 40% α-lactose and 60% β-lactose.[3] Because the initial solubility of the α-form is lower than the final equilibrium solubility of the mixture, dissolution can be a rate-limiting step.[15] Solubility is highly dependent on temperature.

Table 5: Solubility of Lactose in Water at Various Temperatures

| Temperature (°C) | Solubility (g anhydrous lactose / 100 g water) |

| 0 | 11.9 |

| 10 | 14.5 |

| 20 | 18.0 |

| 25 | 21.8 |

| 30 | 24.5 |

| 40 | 31.5 |

| 50 | 40.0 |

| 60 | 51.0 |

| Data extracted and interpolated from Visser, R.A. (1983) and other sources.[3][14] |

Experimental Protocols

Accurate and reproducible characterization of α-lactose monohydrate requires standardized methodologies. The following protocols are based on United States Pharmacopeia (USP) general chapters and common laboratory practices.

Bulk Density and Tapped Density (Adapted from USP <616>)

-

Sample Preparation: Pass the lactose powder gently through a 1.0-mm (No. 18) sieve to break up any agglomerates.

-

Bulk Density (Method I):

-

Weigh a 250-mL graduated cylinder.

-

Carefully introduce a specified mass (e.g., 100 g) of the powder into the cylinder without compacting it.

-

Level the powder surface and read the unsettled apparent volume (V₀).

-

Calculate bulk density as mass/V₀.

-

-

Tapped Density (Method I):

-

Use the same cylinder from the bulk density measurement.

-

Place the cylinder in a mechanical tapping apparatus set to a drop height of 14 ± 2 mm at a rate of 300 drops per minute.

-

Tap the cylinder 500 times, read the tapped volume (V₅₀₀).

-

Continue tapping in increments (e.g., 750 taps, then 1250 taps) and record the volume after each increment.

-

Tapping is complete when the difference between two successive volume measurements is less than 2%.

-

Calculate tapped density as mass/Vբ (final tapped volume).

-

-

Calculations:

-

Carr's Index (%) = 100 × (1 - Bulk Density / Tapped Density)

-

Hausner Ratio = Tapped Density / Bulk Density

-

Powder Flow Characterization (Concepts from USP <1174>)

USP <1174> describes several methods for characterizing powder flow, including angle of repose, flow through an orifice, and shear cell analysis. The Carr's Index and Hausner Ratio, derived from USP <616>, are the most common and straightforward indicators.[9][13]

-

Angle of Repose: This method involves creating a cone of powder on a fixed-diameter base and measuring the angle between the powder's surface and the horizontal plane. A lower angle of repose generally indicates better flowability.

-

Flow through an Orifice: This method measures the time it takes for a specific mass of powder to discharge through an orifice of a known size and shape (e.g., from a funnel or hopper). A faster flow rate indicates better flowability.

Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-5 mg of α-lactose monohydrate into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan with a lid. Prepare an identical empty, sealed pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Thermal Program:

-

Equilibrate the cell at a starting temperature (e.g., 25°C).

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) up to a final temperature beyond the melting point (e.g., 250°C).

-

-

Data Analysis: Record the heat flow as a function of temperature. Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy (area under the peak) for the dehydration and melting events.[14]

X-Ray Powder Diffraction (XRPD)

-

Sample Preparation: Gently pack the lactose powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's top. A sufficient amount of powder should be used to ensure a representative analysis.

-

Instrument Setup: Place the sample holder in the diffractometer.

-

Data Collection:

-

Expose the sample to a monochromatic X-ray beam (commonly Cu Kα radiation).

-

Scan the detector over a specified range of 2θ angles (e.g., 5° to 40°). The scan speed and step size should be optimized to achieve good resolution and signal-to-noise ratio.

-

-

Data Analysis: The resulting diffractogram plots X-ray intensity versus the 2θ angle. The positions and relative intensities of the diffraction peaks form a unique "fingerprint" that can be used to:

-

Confirm the crystalline form (polymorph) by comparing the pattern to a reference database.

-

Assess the degree of crystallinity versus amorphous content.

-

Identify the presence of different crystalline phases in a mixture.[16]

-

Visualizing Relationships and Processes

Understanding the interplay between the properties of α-lactose monohydrate is key to its effective use. The following diagrams illustrate critical experimental workflows and logical relationships.

Caption: Experimental workflow for powder flow characterization.

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Caption: Relationship between primary and bulk properties of lactose.

Conclusion

This compound monohydrate is a foundational excipient whose performance is intimately linked to its physicochemical properties. A thorough understanding and characterization of its crystal structure, particle size and morphology, thermal behavior, flow, and compaction properties are essential for robust formulation development and manufacturing. The variation between different commercially available grades underscores the importance of utilizing standardized analytical protocols, such as those outlined in the USP and detailed herein, to ensure consistent material performance and final product quality. This guide serves as a technical resource, consolidating key data and methodologies to aid scientists and researchers in leveraging the full potential of α-lactose monohydrate in pharmaceutical applications.

References

- 1. search.lib.utexas.edu [search.lib.utexas.edu]

- 2. old.pharmi.uz [old.pharmi.uz]

- 3. dl.icdst.org [dl.icdst.org]

- 4. researchgate.net [researchgate.net]

- 5. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 6. researchgate.net [researchgate.net]

- 7. This compound monohydrate | C12H24O12 | CID 104938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. stxip.org [stxip.org]

- 9. A concise summary of powder processing methodologies for flow enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pharmaexcipients.com [pharmaexcipients.com]

- 12. redalyc.org [redalyc.org]

- 13. tandfonline.com [tandfonline.com]

- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 15. mro.massey.ac.nz [mro.massey.ac.nz]

- 16. diva-portal.org [diva-portal.org]

Alpha- vs. Beta-Lactose: A Technical Guide to Anomeric Differences and Pharmaceutical Implications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core distinctions between the anomers of lactose (B1674315), alpha-lactose and beta-lactose. Lactose, a disaccharide composed of galactose and glucose, is a cornerstone excipient in the pharmaceutical industry, valued for its stability, compatibility, and cost-effectiveness.[1][2][3][4] However, the existence of its two primary anomeric forms, which differ in the orientation of a hydroxyl group on the glucose unit, gives rise to distinct physicochemical properties that significantly impact drug formulation and performance.[5][6][7][8] An understanding of these differences is paramount for the rational design and development of robust solid dosage forms.

Structural and Chemical Fundamentals

Lactose, chemically known as 4-O-β-D-galactopyranosyl-D-glucopyranose, is a disaccharide formed from a β-1,4 glycosidic linkage between D-galactose and D-glucose. The anomeric nature of lactose arises from the hemiacetal group in the glucose ring, which can exist in two stereoisomeric forms: alpha (α) and beta (β).[5][8][9] The distinction lies in the orientation of the hydroxyl group on the anomeric carbon (C1) of the glucose moiety.[5][7][9] In α-lactose, this hydroxyl group is in the axial position, while in β-lactose, it occupies the equatorial position.[5][10] This seemingly minor structural variance leads to significant differences in their physical and chemical properties.

In aqueous solutions, α- and β-lactose are in a dynamic equilibrium, interconverting through a process known as mutarotation .[7][11] This process involves the opening of the glucose ring to form an open-chain aldehyde, followed by re-closure to form either the α- or β-anomer.[12] At room temperature (around 20°C), the equilibrium mixture in water consists of approximately 37-40% α-lactose and 60-63% β-lactose.[5][6][7][9][13] The β-anomer is the more stable and thus predominant form in solution.[5]

Comparative Physicochemical Properties

The distinct structural arrangements of α- and β-lactose directly influence their macroscopic properties, which are of critical importance in pharmaceutical manufacturing. The key differences are summarized in the table below.

| Property | α-Lactose | β-Lactose | References |

| Common Crystalline Form | Monohydrate | Anhydrous | [5][6][14] |

| Specific Rotation [α]D | +89.4° | +35° | [15] |

| Equilibrium Specific Rotation | +55.4° (in water at 20°C) | +55.4° (in water at 20°C) | [15] |

| Solubility in Water ( g/100 mL at 20°C) | ~7 | ~50 | [15] |

| Melting Point (°C) | ~201-202 (monohydrate, with decomposition) | ~252 | [10] |

| Hygroscopicity | Less hygroscopic (as monohydrate) | More hygroscopic (as anhydrous) | [6][7] |

| Sweetness | Less sweet | Sweeter | [5][7] |

| Compressibility | Good (especially spray-dried forms) | Better compressibility | [6] |

Mutarotation: The Dynamic Equilibrium

The interconversion between α- and β-lactose in solution is a critical phenomenon known as mutarotation. This process can be visually represented as a chemical pathway.

Caption: The mutarotation of lactose involves the interconversion between the alpha and beta anomers through an open-chain aldehyde intermediate.

Role and Impact in Drug Development

Lactose is a widely used excipient in pharmaceutical formulations, serving as a diluent, filler, and carrier for active pharmaceutical ingredients (APIs).[1][2][3] The choice between α- and β-lactose, or a mixture of both, can significantly influence the manufacturing process and the final product's performance.

-

Tablets: α-lactose monohydrate is a common choice for wet granulation due to its good compressibility and flow properties.[1][10] Spray-dried lactose, which contains both amorphous and crystalline forms, is often used for direct compression tableting.[10] β-lactose, being more soluble, can enhance tablet disintegration and drug dissolution.[6] Its superior compressibility also makes it a valuable component in direct compression formulations.[6]

-

Dry Powder Inhalers (DPIs): Milled α-lactose monohydrate is frequently used as a carrier for the API in DPIs.[10] The particle size and surface properties of the lactose are critical for the de-agglomeration of the drug particles and their efficient delivery to the lungs.

The anomeric composition of lactose can affect the stability of moisture-sensitive drugs. Amorphous lactose, which is a mixture of α and β anomers, is highly hygroscopic and can adsorb water, potentially leading to the degradation of the API or changes in the physical properties of the formulation.[6][15] The stable crystalline form of α-lactose monohydrate is generally less hygroscopic.[6]

Experimental Protocols for Anomer Characterization

The accurate determination of the anomeric composition of lactose is crucial for quality control and formulation development. Several analytical techniques are employed for this purpose.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR is a powerful technique for the quantitative determination of the α- and β-anomer ratio in a lactose sample.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the lactose sample (typically 10-20 mg) in a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6). DMSO is often chosen as it slows down the rate of mutarotation, allowing for an accurate measurement of the solid-state anomeric composition.[11][15]

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher for better resolution.

-

Temperature: 25°C.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 5 seconds to ensure full relaxation of the protons.

-

-

Data Acquisition: Acquire the ¹H-NMR spectrum. The anomeric protons of α- and β-lactose resonate at distinct chemical shifts. In DMSO-d6, the anomeric proton of α-lactose typically appears as a doublet around 6.3 ppm, while that of β-lactose is a doublet around 6.6 ppm.[11][15]

-

Data Analysis: Integrate the areas of the anomeric proton signals for both α- and β-lactose. The ratio of the integrated areas corresponds to the molar ratio of the two anomers in the sample.

Caption: Workflow for the determination of the anomeric ratio of lactose using ¹H-NMR spectroscopy.

Polarimetry

Polarimetry measures the change in the optical rotation of a lactose solution over time as it undergoes mutarotation to reach equilibrium.

Methodology:

-

Sample Preparation: Prepare a lactose solution of a known concentration (e.g., 10 g/100 mL) in deionized water.

-

Instrument Setup:

-

Polarimeter with a sodium lamp (589 nm).

-

A temperature-controlled sample cell (e.g., 20°C).

-

-

Measurement:

-

Calibrate the polarimeter with a blank (deionized water).

-

Quickly transfer the freshly prepared lactose solution to the sample cell and start taking readings of the optical rotation at regular time intervals (e.g., every minute for the first 10 minutes, then every 5-10 minutes).

-

Continue taking readings until the optical rotation value becomes constant, indicating that the solution has reached equilibrium.

-

-

Data Analysis: Plot the optical rotation versus time. The initial reading corresponds to the specific rotation of the starting anomer (or mixture), and the final, stable reading is the equilibrium specific rotation.

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal properties of lactose anomers, such as melting point and dehydration.

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the lactose sample (typically 2-5 mg) into an aluminum DSC pan. Crimp the pan to seal it.

-

Instrument Parameters:

-

Heating rate: A standard rate is 10°C/min.

-

Temperature range: Typically from 25°C to 300°C.

-

Purge gas: Nitrogen at a constant flow rate (e.g., 50 mL/min).

-

-

Analysis:

-

Run the DSC scan. For α-lactose monohydrate, an endothermic peak corresponding to the loss of water of hydration will be observed around 140-160°C.[8]

-

The melting endotherm for α-lactose is around 220°C, while for β-lactose it is higher, around 252°C.

-

The presence and temperature of these thermal events can be used to identify and differentiate the anomers.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to distinguish between α- and β-lactose based on their unique vibrational spectra in the fingerprint region.

Methodology:

-

Sample Preparation: Prepare a solid sample by mixing a small amount of lactose with potassium bromide (KBr) and pressing it into a pellet, or use an attenuated total reflectance (ATR) accessory for direct analysis of the powder.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: The fingerprint region (approximately 1500-500 cm⁻¹) contains characteristic peaks for each anomer. For example, α-lactose anhydrous has a unique peak around 855 cm⁻¹, while β-lactose anhydrous shows a characteristic peak around 948 cm⁻¹.[15] These distinct absorption bands allow for the identification of the anomeric form.

Conclusion

The anomeric forms of lactose, α-lactose and β-lactose, exhibit distinct physicochemical properties that have a profound impact on their application in the pharmaceutical industry. A thorough understanding and characterization of the anomeric composition of lactose raw materials are essential for ensuring the quality, stability, and performance of pharmaceutical dosage forms. The analytical techniques outlined in this guide provide the necessary tools for researchers and drug development professionals to control and optimize the use of this versatile excipient.

References

- 1. cit.vfu.cz [cit.vfu.cz]

- 2. Determination of the lactose content in low-lactose milk using Fourier-transform infrared spectroscopy (FTIR) and convolutional neural network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. s4science.at [s4science.at]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pharmtech.com [pharmtech.com]

- 7. scribd.com [scribd.com]

- 8. The measurement of the β/α anomer composition within amorphous lactose prepared by spray and freeze drying using a simple (1)H-NMR method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tainstruments.com [tainstruments.com]

- 11. researchgate.net [researchgate.net]

- 12. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 13. nmt.edu [nmt.edu]

- 14. Crystallization and X-ray diffraction of crystals formed in water-plasticized amorphous lactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. engineering.purdue.edu [engineering.purdue.edu]

molecular structure of α-lactose monohydrate

An In-depth Technical Guide on the Molecular Structure of α-Lactose Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the (α-LMH), a disaccharide widely used as an excipient in the pharmaceutical industry. Understanding its precise molecular architecture is crucial for controlling its physical and chemical properties, which in turn affect drug product performance.

Molecular and Crystal Structure

α-Lactose monohydrate, chemically known as 4-O-β-D-galactopyranosyl-α-D-glucopyranose monohydrate, is a crystalline solid with the molecular formula C₁₂H₂₂O₁₁·H₂O.[1][2] The structure consists of a galactose and a glucose sugar unit linked together.[2] The crystal lattice is held together by an extensive network of hydrogen bonds, with one molecule being fixed in place by no less than sixteen such bonds.[2] This extensive hydrogen bonding contributes to the considerable hardness of the lactose (B1674315) crystal.[2] A single water molecule is an integral part of the crystal structure, linking together four different lactose molecules.[2]

Crystallographic Data

The crystal structure of α-lactose monohydrate has been determined by single-crystal X-ray diffraction and neutron diffraction. The compound crystallizes in the monoclinic space group P2₁.[2] Detailed crystallographic data from various studies are summarized below for comparison.

Table 1: Unit Cell Parameters for α-Lactose Monohydrate

| Parameter | Value (Beevers & Hansen, 1971)[2] | Value (Smith et al., 2005)[1] |

| Formula | C₁₂H₂₂O₁₁·H₂O | C₁₂H₂₂O₁₁·H₂O |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁ | P2₁ |

| a (Å) | 7.815 | 7.7830 |

| b (Å) | 21.567 | 21.540 |

| c (Å) | 4.844 | 4.7599 |

| α (°) | 90 | 90 |

| β (°) | 106.2 | 105.911 |

| γ (°) | 90 | 90 |

| Volume (ų) | 782.4 | 768.1 |

| Z | 2 | 2 |

| Temperature (K) | Not specified | 150 |

| R-factor | 0.15 | 0.0385 |

Molecular Geometry

The molecular structure consists of a β-D-galactopyranose ring and an α-D-glucopyranose ring linked by a β(1→4) glycosidic bond. An intramolecular hydrogen bond between the galactose and glucose units helps to stabilize the conformation around the glycosidic linkage.[3]

Due to the complexity and the large number of atoms in the α-lactose monohydrate molecule, a comprehensive list of all bond lengths and angles is extensive. For detailed atomic coordinates, bond lengths, and angles, researchers are encouraged to consult the crystallographic information files (CIF) from the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD) under the deposition numbers provided in the original research articles. A redetermination of the structure at 150 K has provided improved precision of the molecular geometry.[4]

Experimental Protocols

The determination of the molecular and crystal structure of α-lactose monohydrate relies primarily on diffraction techniques.

Single-Crystal X-ray Diffraction

This is the most common method for determining the atomic-resolution three-dimensional structure of a crystalline solid.

Methodology:

-

Crystal Growth: High-quality single crystals of α-lactose monohydrate are grown from an aqueous solution.[5] The quality of the crystal is paramount for obtaining high-resolution diffraction data.

-

Crystal Mounting: A suitable single crystal (typically around 0.8 mm in dimensions) is selected and mounted on a goniometer head.[2]

-

Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots of varying intensity.[6][7] Data is collected at a specific temperature, often a low temperature like 150 K, to reduce thermal vibrations of the atoms and improve the quality of the data.[4]

-

Structure Solution: The diffraction pattern is used to determine the unit cell dimensions and the space group of the crystal. The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods (e.g., Patterson methods or direct methods).[2]

-

Structure Refinement: An initial model of the structure is refined against the experimental diffraction data. This iterative process adjusts the atomic positions and other parameters to achieve the best fit between the calculated and observed diffraction patterns, resulting in a final structure with a low R-factor.[2]

Neutron Diffraction

Neutron diffraction is a complementary technique to X-ray diffraction and is particularly useful for accurately locating hydrogen atoms.

Methodology:

-

Crystal Growth: Similar to X-ray diffraction, large, high-quality single crystals are required.

-

Data Collection: A beam of neutrons from a nuclear reactor or spallation source is directed at the crystal. The neutrons are diffracted by the atomic nuclei. The diffraction pattern is collected using a neutron detector. In-situ neutron powder diffraction can be used to study processes like hydration.

-

Structure Refinement: The data is processed and the structure is refined in a manner similar to X-ray crystallography. The positions of hydrogen atoms are determined with much higher precision due to the relatively large neutron scattering cross-section of hydrogen.

Structure-Property Relationships

The directly influences its macroscopic properties, which are critical in drug development. For instance, the crystal morphology, which is an expression of the internal crystal structure, affects the powder's flowability and compaction properties. The tomahawk morphology of α-lactose monohydrate is influenced by the presence of the β-anomer during crystallization.[8]

References

- 1. alpha-Lactose monohydrate | C12H24O12 | CID 104938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. β-d-Galactopyranosyl-(1→4)–2-amino-2-deoxy-α-d-glucopyranose hydrochloride monohydrate (lactosamine) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structure, morphology and surface properties of α-lactose monohydrate in relation to its powder properties [uhra.herts.ac.uk]

The Intricacies of Alpha-Lactose: A Technical Guide to its Solubility and Dissolution Characteristics

For Researchers, Scientists, and Drug Development Professionals

Alpha-lactose monohydrate, a disaccharide widely employed as an excipient in the pharmaceutical industry, exhibits complex solubility and dissolution behaviors that are critical to understand for effective drug formulation and development. This technical guide provides an in-depth exploration of the core physicochemical properties of this compound, focusing on its solubility in various media and the dynamics of its dissolution. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key processes to aid in formulation design and optimization.

Fundamental Concepts: Solubility and Mutarotation

The dissolution of this compound is not a simple process of a solid dissolving in a liquid. It is intrinsically linked to a phenomenon known as mutarotation. In an aqueous solution, this compound undergoes reversible isomerization into its anomer, beta-lactose.[1] This equilibrium between the two forms is dynamic and is influenced by factors such as temperature and pH.[2]

At room temperature, an equilibrium mixture in water typically consists of approximately 40% this compound and 60% beta-lactose.[1] This is a crucial point because the two anomers have different solubilities. When this compound monohydrate is introduced into a solvent, it dissolves until it reaches its saturation solubility. Subsequently, the dissolved this compound begins to convert to the more soluble beta-lactose. This conversion reduces the concentration of this compound in the solution, allowing more of the solid this compound to dissolve. Therefore, the overall dissolution rate of this compound is significantly influenced by the rate of mutarotation.[3]

Quantitative Solubility Data

The solubility of this compound monohydrate is a key parameter in formulation development. It is influenced by several factors, most notably temperature and the nature of the solvent.

Solubility in Water

The solubility of this compound monohydrate in water increases with temperature. This endothermic process is a critical consideration for processes such as wet granulation and spray drying.

| Temperature (°C) | Solubility ( g/100 g of solution) |

| 25 | 18.90 |

| 40 | 25.15 |

| 60 | 37.21 |

Solubility in Organic and Mixed Solvents

In pharmaceutical manufacturing, organic solvents and their mixtures with water are frequently used. The solubility of this compound monohydrate is generally lower in organic solvents compared to water.

| Solvent | Temperature (K) | Mole Fraction Solubility (x10^4) |

| Methanol | 298.15 | 2.37[4] |

| Ethanol (B145695) | 298.15 | - |

| 1-Propanol | 298.15 | - |

| Isopropanol | 298.15 | - |

| 1-Butanol | 298.15 | - |

| Acetonitrile (B52724) | 298.15 | - |

| 1-Hexanol | 298.15 | 0.80[4] |

Note: A comprehensive table with more data points can be compiled from various literature sources.

The presence of ethanol in aqueous solutions significantly reduces the solubility of this compound.[5]

| Temperature (°C) | Ethanol Concentration (wt %) |

| 40 | 30, 50, 70[5] |

| 50 | 30, 50, 70[5] |

| 60 | 30, 50, 70[5] |

| 70 | 30, 50, 70[5] |

Note: Specific solubility values in ethanol-water mixtures need to be extracted from the cited literature to populate this table fully.

Factors Influencing Dissolution Characteristics

The rate and extent of this compound dissolution are influenced by a multitude of factors beyond simple solubility.

-

pH: The rate of mutarotation is at its minimum at a pH of 5 and increases at both higher and lower pH values.[2] This can, in turn, affect the overall dissolution rate.

-

Other Solutes: The presence of other carbohydrates, such as beta-lactose, can inhibit the solubility of this compound.[3]

-

Excipients: Other excipients in a formulation can influence the dissolution of this compound through various mechanisms, including altering the micro-environmental pH, viscosity, and wetting of the lactose (B1674315) particles.

Experimental Protocols

Accurate and reproducible measurement of solubility and dissolution is paramount in pharmaceutical development. The following sections outline the methodologies for key experiments.

Solubility Determination: Gravimetric Method

The gravimetric method is a fundamental and widely used technique for determining the equilibrium solubility of a compound.

Detailed Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound monohydrate to a known volume or weight of the desired solvent in a sealed container.[6][7]

-

Equilibration: Place the container in a constant temperature water bath or incubator and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: Allow the suspension to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a suitable membrane filter (e.g., 0.45 µm) is recommended.[6][7]

-

Sample Weighing: Accurately weigh a portion of the clear, saturated solution into a pre-weighed container.[7]

-